molecular formula C23H20N2O6 B1419680 Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate CAS No. 264188-67-2

Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate

Cat. No. B1419680
M. Wt: 420.4 g/mol
InChI Key: JRZVGNJGGIXFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate” is a chemical compound with a complex structure . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of isoindolinones involves the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This is followed by the fusion of alanine with phthalic anhydride at 150 °C, and then coupling with the produced methyl anthranilate to furnish isoindole .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS. Single-crystal XRD has also been used to verify the structure of these compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the decarboxylation reaction of dimethyl malonate derivatives under Krapcho reaction conditions has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties have been reported .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 1-((1,3-dioxoisoindolin-2-yl)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate is a compound of interest in the field of organic chemistry, specifically in the synthesis of complex molecules. For instance, the efficient synthesis of Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate, a related compound, illustrates the potential for industrial production due to its simple operation and fewer steps required in the process (Chen Jian-xi, 2014). This suggests that Ethyl 1-((1,3-dioxoisoindolin-2-yl)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate might have similar synthetic pathways and applications.

Reactivity and Derivatives

The reactivity of this compound and its derivatives is an area of significant interest. For instance, the study of the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline highlights the diverse range of quinolones and tetrahydro-4-oxoquinolines that can be obtained through oxidation processes (Guillou et al., 1998). This implies that Ethyl 1-((1,3-dioxoisoindolin-2-yl)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate may also undergo similar reactions, leading to a variety of chemical derivatives.

Biological Activities

A significant aspect of its application is in the realm of medicinal chemistry. For example, the compound’s derivatives have been studied for their cytotoxicity and potential as anticancer agents, as seen in the synthesis of novel annulated dihydroisoquinoline heterocycles (Saleh et al., 2020). This highlights the possibility of Ethyl 1-((1,3-dioxoisoindolin-2-yl)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate or its derivatives being explored for similar biological activities.

Future Directions

The future directions for the study of this compound could involve further chemical transformations, as suggested by some studies . More studies are needed to confirm its viability and potential applications.

properties

IUPAC Name

ethyl 1-[(1,3-dioxoisoindol-2-yl)methyl]-6,7-dimethoxyisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-4-31-23(28)17-11-24-18(16-10-20(30-3)19(29-2)9-15(16)17)12-25-21(26)13-7-5-6-8-14(13)22(25)27/h5-11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZVGNJGGIXFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C2=CC(=C(C=C21)OC)OC)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.